molecular formula C17H11Cl2NO2S B5408911 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B5408911
M. Wt: 364.2 g/mol
InChI Key: BXWQZLVZUSJJSE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinedione derivative that possesses both anti-inflammatory and antioxidant properties. The compound has been extensively studied for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. The compound inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB activity and the subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of NF-κB activity, the downregulation of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, it has been shown to possess antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit NF-κB activity, which is a key regulator of inflammation and immune responses. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the compound's potential therapeutic applications in other medical conditions, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 4-chlorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization under acidic conditions to yield the final compound.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, diabetes, and inflammatory disorders. In cancer research, it has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting tumor growth. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammatory disorders, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Properties

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2S/c18-13-7-5-11(6-8-13)9-15-16(21)20(17(22)23-15)10-12-3-1-2-4-14(12)19/h1-9H,10H2/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWQZLVZUSJJSE-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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